2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline is a chemical compound with the molecular formula and a CAS number of 51657-41-1. This compound belongs to the class of aromatic amines and contains both nitro and amino functional groups, which contribute to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science. The presence of disulfide bonds in its structure also suggests interesting properties related to redox chemistry.
The compound is classified under organic compounds, specifically as a disulfide derivative of an aromatic amine. It can be sourced from chemical suppliers such as Sigma-Aldrich and PubChem, where it is listed with various identifiers including its unique CID (Compound Identifier) 598314 . The classification into aromatic compounds is significant due to their stability and reactivity, which are influenced by the conjugated pi-electron system.
The synthesis of 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline typically involves the reaction of 2-amino-4-nitrophenol with a suitable sulfur source, such as sulfur dichloride or other thiol compounds, under controlled conditions. This method allows for the formation of disulfide linkages, which are crucial for the compound's properties.
The molecular structure of 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline features:
The compound's structural data can be illustrated through its SMILES representation: Nc1ccc(c(c1N(=O)=O)SSc2ccccc2N(=O)=O) . This notation provides insight into the connectivity of atoms within the molecule.
The compound can undergo various chemical reactions typical for aromatic amines and disulfides:
In biological contexts, compounds like 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline may function as intermediates in metabolic pathways or as potential inhibitors in enzymatic reactions. Their mechanism of action often involves:
Experimental studies may provide kinetic data on how this compound interacts with specific enzymes or cellular components, although specific data for this compound may be limited in available literature.
The compound has potential applications in:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1